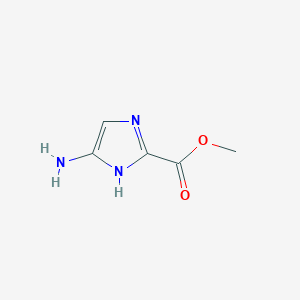

Methyl 5-amino-1H-imidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

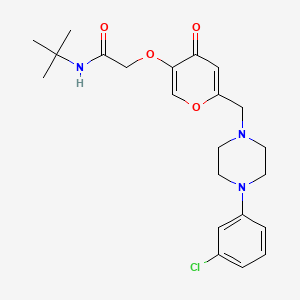

“Methyl 5-amino-1H-imidazole-2-carboxylate” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

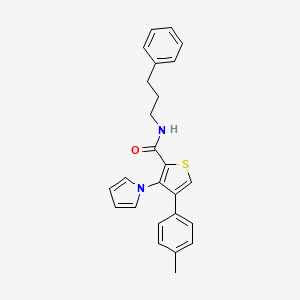

The molecular formula of “this compound” is C5H7N3O2 . It has an average mass of 141.128 Da and a monoisotopic mass of 141.053833 Da .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 364.8±34.0 °C at 760 mmHg, and a flash point of 174.4±25.7 °C . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .科学的研究の応用

Antitumor Activity

Imidazole derivatives have been extensively reviewed for their antitumor activities. Studies have shown that compounds such as bis(2-chloroethyl)amino derivatives of imidazole and others within this class possess promising antitumor properties. Some of these compounds have advanced beyond preclinical testing stages, highlighting their potential in cancer treatment research. The structural versatility of imidazole derivatives makes them suitable for the synthesis of various compounds with distinct biological properties, offering a broad spectrum for anticancer drug development (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Immune Response Modifiers

Imiquimod, an analogue of imidazole, exemplifies the application of imidazole derivatives as immune response modifiers. It activates the immune system through localized induction of cytokines, demonstrating significant potential in treating various cutaneous diseases. Despite the absence of inherent antiviral or antiproliferative activity in vitro, imiquimod's ability to stimulate cytokine secretion in vivo positions it as an innovative agent for managing skin disorders, including warts, herpes, and certain carcinomas (Syed, T., 2001).

Corrosion Inhibition

The chemical structure of imidazole and its derivatives, characterized by a heterocyclic ring and nitrogen atoms, makes them effective corrosion inhibitors. Their application in the petroleum industry is notable for their low toxicity, cost-effectiveness, and environmental friendliness. Imidazole derivatives can form a protective hydrophobic film on metal surfaces, significantly reducing corrosion. This application is crucial in industries where metal preservation is essential, showcasing the versatility of imidazole derivatives beyond biomedical research (Sriplai, N., & Sombatmankhong, K., 2023).

Neuroprotective Strategies

In the context of cerebrovascular stroke, research on neuroprotective strategies underscores the molecular complexity of stroke and the necessity for agents that can mitigate secondary cerebral injury. While the specific mention of methyl 5-amino-1H-imidazole-2-carboxylate is not found, the broader investigation into imidazole compounds reveals their potential in developing treatments that minimize disability following stroke. The exploration of various compounds within this chemical class offers promising avenues for future therapies aimed at preserving neurological function (Karsy, M., Brock, A., Guan, J., Taussky, P., Kalani, M., & Park, M. S., 2017).

作用機序

Target of Action

Methyl 5-amino-1H-imidazole-2-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer . .

Mode of Action

It is suggested that it may exert its effects by modulating cellular signaling pathways, thereby inhibiting the growth and spread of cancer cells .

Biochemical Pathways

It is suggested that it may influence cellular signaling pathways, which play a crucial role in the regulation of cell growth and proliferation .

Result of Action

It is suggested that it may inhibit the growth and spread of cancer cells .

Action Environment

Factors such as temperature, ph, and the presence of other substances can significantly impact the activity and stability of a compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 5-amino-1H-imidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,6H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMRKTYOBNPJQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,6-Dimethyl-N-propan-2-ylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2591019.png)

![N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2591022.png)

![ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B2591024.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)

![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)